molecular formula C6H6ClNO2S B1467797 Ethyl 5-chlorothiazole-4-carboxylate CAS No. 425392-45-6

Ethyl 5-chlorothiazole-4-carboxylate

Cat. No.: B1467797
CAS No.: 425392-45-6
M. Wt: 191.64 g/mol
InChI Key: FUWZDBRUOMUDCX-UHFFFAOYSA-N
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Description

Ethyl 5-chlorothiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring substituted with an ethyl ester group at the 4-position and a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chlorothiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 2-aminothiazole-4-carboxylate with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chlorothiazole-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.

    Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or primary amines in the presence of a base like triethylamine (TEA).

    Ester hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products:

    Nucleophilic substitution: Formation of substituted thiazoles.

    Ester hydrolysis: Formation of 5-chlorothiazole-4-carboxylic acid.

    Oxidation: Formation of oxidized thiazole derivatives.

Scientific Research Applications

Ethyl 5-chlorothiazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-chlorothiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors involved in disease pathways. The thiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Ethyl 5-chlorothiazole-4-carboxylate can be compared with other thiazole derivatives such as:

  • Ethyl 2-chlorothiazole-4-carboxylate
  • Ethyl 2-aminothiazole-5-carboxylate
  • Thiazole-5-carboxylic acid

Uniqueness: this compound is unique due to the specific positioning of the chlorine atom and the ethyl ester group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. This uniqueness makes it a valuable compound for developing new pharmaceuticals and agrochemicals.

Properties

IUPAC Name

ethyl 5-chloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWZDBRUOMUDCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729880
Record name Ethyl 5-chloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425392-45-6
Record name Ethyl 5-chloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-chlorothiazole-4-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

21 g (123 mmol) ethyl 2-aminothiazol-4-carboxylate (Example 30, step 1) was added to 150 ml acetonitrile, and 18.4 g (137 mmol) NCS was added portionwise, to carry out reaction at room temperature overnight; and then, 19 ml (137 mmol) isoamyl nitrite was added rapidly dropwise, followed by continuing the reaction for 2 hr after complete of addition. The resultant reaction mixture was concentrated, then ethyl acetate and water were added, and filtered to remove insoluble solids. The organic phase was dried over anhydrous sodium sulfate, filtered, and concentrated to obtain 20 g ethyl 5-chlorothiazol-4-carboxylate 1H NMR (CDCl3) 1.42-1.45 (3H, t, J=7.0 Hz); 4.43-4.46 (2H, m, J=7.0 Hz); 8.68 (1H, s); MS (EI) 191.0 (M+).
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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